molecular formula C23H17N B14443993 N-[(Pyren-1-YL)methyl]aniline CAS No. 73639-91-5

N-[(Pyren-1-YL)methyl]aniline

Cat. No.: B14443993
CAS No.: 73639-91-5
M. Wt: 307.4 g/mol
InChI Key: SDLBOKLUARSDJF-UHFFFAOYSA-N
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Description

Contextualizing Pyrene (B120774) and Aniline (B41778) Motifs in Functional Organic Systems

The pyrene moiety, a polycyclic aromatic hydrocarbon, is renowned for its strong fluorescence, high quantum yield, and propensity for excimer formation, making it a valuable component in fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov Its photophysical properties are highly sensitive to the local environment, a characteristic that is exploited in the design of chemical sensors. nih.gov

Aniline and its derivatives are fundamental building blocks in organic chemistry, recognized for their electron-donating nature and their role in the synthesis of dyes, polymers, and pharmaceuticals. yufenggp.comechemi.com In the context of functional materials, the aniline motif can serve as a potent electron donor in donor-acceptor systems, facilitating charge transfer processes that are crucial for a range of electronic applications. yufenggp.com

Structural Significance of the Methylene (B1212753) Bridge in N-[(Pyren-1-YL)methyl]aniline

The methylene bridge (—CH₂—) in this compound serves as a flexible linker separating the pyrene and aniline moieties. This structural element is not merely a spacer; it plays a critical role in modulating the electronic communication between the two aromatic systems. By disrupting the direct conjugation that would exist in a directly bonded system, the methylene bridge allows the individual properties of the pyrene and aniline units to be largely retained while still permitting through-space electronic interactions. This can lead to unique photophysical behaviors, such as intramolecular charge transfer (ICT), which are highly sensitive to solvent polarity and can be harnessed for sensing applications.

Historical Development and Current Research Trajectories of Pyrene-Aniline Derivatives

The synthesis and study of pyrene-aniline derivatives have been a subject of interest for several decades, driven by the quest for novel materials with tailored optical and electronic properties. Early research often focused on understanding the fundamental principles of photoinduced electron transfer in donor-acceptor systems. While specific historical data on this compound is not extensively documented, the broader class of pyrene-aniline compounds has been explored for applications ranging from fluorescent probes to organic semiconductors.

Current research is increasingly directed towards the development of sophisticated materials for specific applications. This includes the design of highly sensitive and selective chemical sensors for environmental monitoring and biological imaging. Furthermore, the unique photophysical properties of these compounds are being investigated for their potential use in advanced optoelectronic devices, such as OLEDs and solar cells.

Overview of Key Academic Research Areas for this compound

The academic research landscape for this compound and related compounds is centered on several key areas:

Fluorescent Probes and Sensors: A significant area of investigation involves the use of pyrene-aniline derivatives as fluorescent probes for the detection of various analytes. For instance, pyrene-based fluorescent probes have demonstrated high sensitivity for detecting nitroaromatic compounds like nitroaniline, which are environmental pollutants. rsc.org The fluorescence of these probes can be quenched or enhanced upon interaction with the target analyte, providing a detectable signal.

Organic Electronics: The combination of a highly fluorescent pyrene core with an electron-transporting aniline moiety makes these compounds promising candidates for use in organic light-emitting diodes (OLEDs). Research in this area focuses on synthesizing derivatives with improved charge carrier mobility and thermal stability to enhance device performance and longevity.

Photocatalysis: The ability of pyrene-aniline systems to undergo photoinduced electron transfer is being explored for applications in photocatalysis. Upon absorption of light, these molecules can generate charge-separated states that can drive chemical reactions, offering a green and sustainable approach to chemical synthesis.

Non-linear Optics: Donor-acceptor molecules, such as pyrene-aniline derivatives, can exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optical communications, data storage, and optical limiting. Research in this field aims to design molecules with large NLO responses by optimizing the donor-acceptor strength and the nature of the bridge linking them.

Data Tables

Table 1: Crystallographic and Photophysical Data for N,N-Dimethyl-4-(pyren-1-yl)aniline

PropertyValueReference
Molecular FormulaC₂₄H₁₉N nih.gov
Molecular Weight321.40 g/mol nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Dihedral Angle (Pyrene-Aniline)64.12(2)° nih.gov

This data is for N,N-Dimethyl-4-(pyren-1-yl)aniline and is provided for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73639-91-5

Molecular Formula

C23H17N

Molecular Weight

307.4 g/mol

IUPAC Name

N-(pyren-1-ylmethyl)aniline

InChI

InChI=1S/C23H17N/c1-2-7-20(8-3-1)24-15-19-12-11-18-10-9-16-5-4-6-17-13-14-21(19)23(18)22(16)17/h1-14,24H,15H2

InChI Key

SDLBOKLUARSDJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of N Pyren 1 Yl Methyl Aniline

Strategies for the Formation of the N-[(Pyren-1-YL)methyl]aniline Core Structure

The formation of the central C-N bond linking the pyrenylmethyl group to the aniline (B41778) nitrogen is the key step in synthesizing the target molecule. Methodologies to achieve this include direct alkylation, catalyzed cross-coupling reactions, and other multi-step pathways.

Direct N-alkylation represents a classical and straightforward approach to forming the C-N bond in this compound. This strategy typically involves the reaction of aniline with a pyrene-1-ylmethane derivative bearing a suitable leaving group, such as a halide (e.g., 1-(chloromethyl)pyrene or 1-(bromomethyl)pyrene), or by using pyren-1-ylmethanol in the presence of a catalyst.

The N-alkylation of anilines using alcohols is a well-established transformation in industrial and fine chemical synthesis. This method is considered a sustainable process as it often utilizes readily available alcohol precursors and generates water as the primary byproduct. Various catalytic systems have been developed to facilitate this reaction, which is often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" methodology. Catalysts based on transition metals such as copper, cobalt, and nickel have proven effective. semanticscholar.orgtsijournals.com For instance, copper-chromite and other copper compounds can catalyze the N-alkylation of aniline with alcohols like benzyl alcohol, a structural analog of pyren-1-ylmethanol. tsijournals.comresearchgate.net Similarly, cobalt catalysts supported on metal-organic frameworks (MOFs) have demonstrated high efficacy in the N-alkylation of aniline.

While direct alkylation with alkyl halides is feasible, the use of alcohols is often preferred to avoid the formation of salt byproducts that can complicate purification. tsijournals.com However, reactions involving aniline can sometimes lead to mixtures of mono- and di-alkylated products (N,N-disubstituted aniline), requiring careful control of reaction conditions to achieve selective mono-alkylation. rsc.org

Table 1: Representative Catalytic Systems for N-Alkylation of Anilines with Alcohols

Catalyst System Alcohol Substrate Base/Additives Typical Conditions Ref
Cobalt-based MOF Benzyl Alcohol - High Temperature
Copper-Chromite Benzyl Alcohol Potassium Carbonate 110°C, 8 hrs tsijournals.com
CuCl₂·2H₂O / CuBr₂ Primary/Secondary Alcohols Halomethane promoters - researchgate.net

This table presents general systems for aniline N-alkylation; specific application to pyren-1-ylmethanol would require optimization.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. This methodology could theoretically be applied to the synthesis of this compound by coupling aniline with a pyrene-1-ylmethyl halide. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

This approach is highly versatile and tolerates a wide range of functional groups on both the amine and the halide partner. The catalyst system, consisting of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand (e.g., phosphine-based ligands), is crucial for the reaction's success. nih.gov The ligand plays a key role in facilitating the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond.

While extensively used for coupling aryl halides with amines, the principles of Buchwald-Hartwig amination can be extended to benzylic and other sp³-hybridized carbon centers. The synthesis of related structures, such as 9-fluorenylidenes, has been achieved through palladium-catalyzed annulation reactions, demonstrating the utility of palladium catalysis in constructing complex aromatic systems. nih.gov The role of nitrogen-containing moieties, such as pyridine (B92270), has also been studied in the context of palladium-catalyzed reactions, highlighting the intricate electronic effects that can influence reaction outcomes. mdpi.com

Beyond direct alkylation and cross-coupling, reductive amination offers a robust alternative pathway to this compound. This two-step, one-pot process involves the initial condensation of pyrene-1-carboxaldehyde with aniline to form an intermediate imine (a Schiff base). Subsequent reduction of this imine yields the target secondary amine.

The formation of the imine, specifically an (E)-4-((pyren-1-ylmethylene)amino) derivative, has been reported as a key step in the synthesis of more complex molecules. researchgate.net This condensation is typically acid-catalyzed and proceeds readily. The second step, the reduction of the C=N double bond, can be accomplished using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C). This method is widely used in organic synthesis due to its high efficiency and the commercial availability of the starting aldehyde and amine.

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified at two primary locations: the aniline nitrogen and the pyrene (B120774) ring system. Such derivatization allows for the fine-tuning of the molecule's electronic, photophysical, and steric properties.

The secondary amine nitrogen in this compound is nucleophilic and can undergo further substitution reactions. These reactions allow for the introduction of a wide variety of functional groups, converting the secondary amine into a tertiary amine or an amide.

N-Alkylation: The nitrogen can be further alkylated by reaction with an alkyl halide or other electrophilic alkylating agents. For example, reaction with methyl iodide would yield the tertiary amine, N-methyl-N-[(pyren-1-yl)methyl]aniline. Such reactions are fundamental in amine chemistry. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) will form the corresponding amide. For instance, reacting this compound with acetyl chloride would produce N-acetyl-N-[(pyren-1-yl)methyl]aniline. This transformation is useful for introducing carbonyl functionalities and can alter the electronic properties of the aniline moiety by delocalizing the nitrogen lone pair into the carbonyl group.

Reaction with Isocyanates: The secondary amine can react with isocyanates to form urea derivatives, a reaction that has been used to link amine-containing molecules to other scaffolds. taylorandfrancis.com

The pyrene ring is an extended aromatic system that can be functionalized through electrophilic aromatic substitution and other modern C-H functionalization techniques. mdpi.com Introducing substituents onto the pyrene core can dramatically alter the molecule's photophysical properties, such as its absorption and emission spectra.

Computational studies using density functional theory (DFT) have investigated the effects of various substituent groups on the electronic properties of the pyrene ring. researchgate.net These studies show that the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be systematically tuned:

Electron-donating groups (e.g., -OH, -NH₂) tend to increase the HOMO energy level.

Electron-acceptor groups (e.g., -CN) tend to decrease the LUMO energy level.

Modern synthetic methods allow for site-selective functionalization of the pyrene core. For example, using directing groups, it is possible to achieve C-H arylation, alkylation, or chalcogenation at specific positions, such as the C10 position, of a 1-substituted pyrene. mdpi.com These advanced methods provide precise control over the structure of pyrene derivatives, enabling the synthesis of molecules with tailored properties.

Table 2: Predicted Effect of Substituents on Pyrene's Electronic Properties

Substituent Type Example Group Effect on HOMO Effect on LUMO Effect on Energy Gap Ref
Electron Donor -NH₂ Increase Minor Change Decrease researchgate.net

Modifications of the Methylene (B1212753) Bridge

The methylene bridge in this compound represents a site of potential chemical modification, analogous to the benzylic position in related N-benzyl-N-methylaniline structures. While specific studies on the modification of the methylene bridge in this compound are not extensively documented, the reactivity of similar benzylic C-H bonds in N-arylbenzylamines provides a framework for understanding potential transformations.

One potential modification is the introduction of functional groups through oxidation. For instance, the oxidation of the benzylic carbon in N-benzyl-N-methylaniline can lead to the formation of various products. While specific reagents for the selective oxidation of the methylene bridge in the target molecule have not been detailed in the available literature, general methods for benzylic C-H bond functionalization could be applicable. These methods often involve the use of oxidizing agents to introduce hydroxyl, carbonyl, or other functional groups.

Another avenue for modification involves the deprotonation of the methylene bridge to form a carbanion, which can then react with various electrophiles. This approach has been demonstrated in the lithiation of N-benzylpyrene-1-carboxamide, where subsequent quenching with an electrophile can introduce substituents at the benzylic position nih.gov. This suggests that a similar strategy could potentially be employed for this compound, allowing for the introduction of a range of functional groups at the methylene bridge.

Furthermore, reactions involving radical intermediates could also be a viable strategy for modifying the methylene bridge. The benzylic C-H bond is susceptible to hydrogen atom abstraction by radical species, which can be generated photochemically or through the use of radical initiators. The resulting benzylic radical could then participate in various coupling reactions to introduce new substituents.

It is important to note that the reactivity of the methylene bridge will be influenced by the steric bulk and electronic properties of the pyrenyl and anilino groups. The large pyrene moiety may sterically hinder the approach of reagents to the methylene bridge, potentially affecting reaction rates and yields.

Table 1: Potential Modifications of the Methylene Bridge in this compound

Modification TypePotential Reagents/ConditionsExpected Product
OxidationOxidizing agents (e.g., KMnO4, CrO3)N-(1-oxo-1-(pyren-1-yl)methyl)aniline
Alkylation/AcylationDeprotonation (e.g., n-BuLi) followed by electrophile (e.g., alkyl halide, acyl chloride)N-(1-substituted-(pyren-1-yl)methyl)aniline
HalogenationRadical halogenating agents (e.g., NBS)N-(1-halo-(pyren-1-yl)methyl)aniline

Mechanistic Insights into this compound Synthesis

The synthesis of this compound can be envisioned through several synthetic routes, with reductive amination of 1-pyrenecarboxaldehyde with aniline being a prominent and plausible method. The mechanism of this reaction generally proceeds through two key steps: the formation of an imine intermediate followed by its reduction.

Formation of the Imine Intermediate:

The reaction is typically initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of 1-pyrenecarboxaldehyde. This is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The initial addition product, a hemiaminal, then undergoes dehydration to form the corresponding imine, also known as a Schiff base. The large steric bulk of the pyrene group might influence the rate of both the initial nucleophilic attack and the subsequent dehydration step.

Reduction of the Imine:

The formed imine is then reduced to the final secondary amine, this compound. This reduction can be achieved using various reducing agents. Common laboratory-scale reducing agents for this transformation include sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN). Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is another effective method.

The choice of reducing agent can be critical. Sodium cyanoborohydride is often preferred for reductive aminations because it is a milder reducing agent that selectively reduces the protonated imine over the starting aldehyde. This selectivity is advantageous as it allows the reaction to be performed in a "one-pot" fashion where the aldehyde, amine, and reducing agent are all present in the reaction mixture.

Alternative Synthetic Routes and Mechanistic Considerations:

An alternative synthetic route involves the direct N-alkylation of aniline with a pyrenylmethyl halide, such as 1-(chloromethyl)pyrene or 1-(bromomethyl)pyrene. This reaction would proceed via a nucleophilic substitution mechanism (SN2), where the aniline nitrogen acts as the nucleophile, displacing the halide from the pyrenylmethyl group. The steric hindrance posed by the bulky pyrene moiety could potentially slow down the rate of this bimolecular reaction.

Mechanistic studies on the N-alkylation of anilines with bulky electrophiles are crucial for understanding the factors that govern the reaction's efficiency. The electronic nature of both the aniline and the pyrenylmethyl electrophile will play a significant role. Electron-donating substituents on the aniline ring would increase its nucleophilicity and likely accelerate the reaction, while electron-withdrawing groups would have the opposite effect.

Computational studies could provide further mechanistic insights, offering a theoretical understanding of the transition states and activation energies involved in both the reductive amination and direct alkylation pathways. Such studies could help in optimizing reaction conditions and predicting the feasibility of different synthetic approaches.

Table 2: Key Steps in the Reductive Amination Synthesis of this compound

StepReactantsIntermediate/ProductKey Mechanistic Features
1. Imine Formation1-Pyrenecarboxaldehyde, AnilineN-(pyren-1-ylmethylene)aniline (Imine)Nucleophilic attack of aniline on the carbonyl carbon, followed by dehydration. Often acid-catalyzed.
2. Imine ReductionN-(pyren-1-ylmethylene)aniline, Reducing Agent (e.g., NaBH4)This compoundHydride transfer from the reducing agent to the imine carbon.

Advanced Photophysical Investigations of N Pyren 1 Yl Methyl Aniline Systems

Excited-State Dynamics and Deactivation Pathways in N-[(Pyren-1-YL)methyl]aniline

The photophysical characteristics of this compound are dictated by the interplay between the light-absorbing pyrene (B120774) unit and the electron-donating aniline (B41778) group. Upon excitation, the molecule can relax to the ground state through various radiative and non-radiative pathways.

Fluorescence Spectroscopy and Quantum Yield Analysis

The fluorescence emission of this compound originates from the locally excited state of the pyrene moiety. However, the fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly sensitive to the solvent environment. In nonpolar solvents such as cyclohexane, the molecule typically exhibits a higher quantum yield, characterized by the structured emission typical of the pyrene chromophore.

Table 1: Illustrative Photophysical Data for Analogous Pyrene-Aniline Systems in Different Solvents

CompoundSolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ)
PyreneCyclohexane~0.65~450 ns
P1DAcetonitrile (B52724)Not Reported1.7 ps
P2DAcetonitrileNot Reported6.1 ps
P3D*AcetonitrileNot Reported11 ps

*P1D, P2D, and P3D are pyrene-(CH2)n-N,N'-dimethylaniline with n=1, 2, and 3 respectively. Data is illustrative of trends in similar systems.

Time-Resolved Fluorescence Studies and Lifetimes

Time-resolved fluorescence spectroscopy provides crucial insights into the excited-state lifetime (τ) of this compound. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. Similar to quantum yield, the lifetime is heavily influenced by the solvent.

In nonpolar solvents, the fluorescence lifetime is relatively long, consistent with the characteristic lifetime of the pyrene fluorophore. However, in polar solvents, the lifetime is dramatically shortened. This is a direct consequence of the opening of a rapid deactivation channel, namely PET, which effectively depopulates the fluorescent locally excited state. For instance, studies on the closely related P1D (pyrene-(CH2)1-N,N'-dimethylaniline) in acetonitrile have reported an extremely short lifetime of 1.7 picoseconds, indicating a very rapid electron transfer process. researchgate.net

Non-Radiative Processes: Photoinduced Electron Transfer (PET) and Internal Conversion

The dominant non-radiative deactivation pathway for this compound, especially in polar solvents, is photoinduced electron transfer. nih.gov In this process, upon excitation of the pyrene moiety, an electron is transferred from the electron-rich aniline donor to the excited pyrene acceptor, creating a transient charge-separated state (Py⁻-CH₂-An⁺). nih.gov This process is often so efficient that it outcompetes fluorescence, leading to the observed quenching of emission and shortening of the lifetime. rsc.org

The efficiency of PET is governed by the thermodynamics of the system, including the oxidation potential of the aniline moiety, the reduction potential of the excited pyrene, and the polarity of the solvent. Polar solvents lower the energy of the charge-separated state, making the electron transfer process faster and more favorable.

Internal conversion, another non-radiative process where the molecule transitions from a higher to a lower electronic state without light emission, also contributes to the deactivation of the excited state, although its role is often overshadowed by the highly efficient PET in polar environments.

Intramolecular Charge Transfer (ICT) Phenomena in this compound

The formation of the charge-separated state via PET is a hallmark of intramolecular charge transfer (ICT) in this system. The characteristics of this ICT state are central to understanding the molecule's photophysical behavior.

Experimental Probes of ICT States

The presence of an ICT state is typically inferred through solvatochromism studies. As the solvent polarity increases, the emission spectrum of molecules exhibiting ICT often shows a significant red-shift (a shift to longer wavelengths) and a loss of vibrational structure, indicative of a more polar excited state compared to the ground state. While the dominant emission in this compound is often the quenched pyrene fluorescence, the underlying ICT state can be probed using time-resolved absorption spectroscopy, which can detect the transient absorption signatures of the pyrene anion and aniline cation radicals. researchgate.net

Influence of Molecular Conformation and Torsional Dynamics on ICT

The efficiency of ICT in this compound is critically dependent on the mutual orientation and distance between the pyrene and aniline moieties. The flexible methylene (B1212753) linker allows for a range of molecular conformations. For effective electron transfer, a conformation where the donor and acceptor are in relatively close proximity is required.

Furthermore, the torsional angle between the aniline and pyrene rings plays a crucial role. A perpendicular or significantly twisted conformation can disrupt the electronic coupling between the donor and acceptor, thereby hindering the PET process. This conformational gating of electron transfer means that the observed kinetics are often an average over the different conformations present in solution. In systems like N,N-Dimethyl-4-(pyren-1-yl)aniline, where the donor and acceptor are directly linked, a twisted geometry is known to modulate the charge transfer processes.

Intermolecular Interactions and Aggregation-Induced Phenomena

The spatial arrangement and interactions between individual this compound molecules can profoundly influence their photophysical behavior, leading to phenomena such as excimer formation and aggregation-induced emission.

Excimer Formation and Emission Characteristics

Pyrene and its derivatives are well-known for their ability to form excimers, which are excited-state dimers that result from the association of an excited molecule with a ground-state molecule of the same species. This process is highly dependent on the concentration of the fluorophore and the nature of the solvent. In dilute solutions, this compound is expected to exhibit the characteristic structured monomer emission of the pyrene moiety. However, as the concentration increases, the probability of an excited pyrene unit encountering a ground-state pyrene unit from another molecule rises, leading to the formation of an excimer.

The excimer emission is characterized by a broad, structureless, and red-shifted band compared to the monomer emission. This is a hallmark of pyrene-based systems and is a direct indicator of intermolecular π-π stacking interactions. A study on a phenanthridine-pyrene conjugate, which also features two aromatic moieties capable of interaction, demonstrated a distinct, red-shifted excimer fluorescence. ucla.edu This excimer emission was found to be sensitive to environmental factors such as solvent and pH, with quenching observed in more polar or acidic conditions. ucla.edu

The formation of excimers in this compound can be represented by the following scheme:

Generated code

Where Py represents the pyrene moiety and An represents the aniline moiety. The efficiency of excimer formation is governed by the rate of diffusion and the lifetime of the excited monomer.

Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-induced emission (AIE) is a phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation in the solid state or in poor solvents. This is in stark contrast to the aggregation-caused quenching (ACQ) effect typically observed for many planar aromatic dyes. While specific AIE studies on this compound are not widely available, the behavior of related pyrene derivatives provides significant insights.

The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), including rotations and vibrations, in the aggregated state. In solution, these motions provide non-radiative decay pathways for the excited state, thus quenching the fluorescence. When the molecules are aggregated, these motions are hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in enhanced fluorescence.

For pyrene-based systems, the introduction of substituents that can undergo rotational motion is a common strategy to induce AIE. In the case of this compound, the rotation around the C-N bond of the aniline group and the C-C bond of the methylene linker could be restricted upon aggregation. A study on 1-benzoyl and 1-benzyl pyrene derivatives showed that these compounds are weakly emissive in solution but become strong emitters in the aggregated state, with the AIE effect being attributed to the rigidification of the molecular structure. physchemres.org

The formation of aggregates can be induced by adding a poor solvent (e.g., water) to a solution of the compound in a good solvent (e.g., THF). The change in fluorescence intensity upon aggregation is a key characteristic of AIE-active compounds.

Solvatochromism and Environmental Sensitivity of this compound Fluorescence

The fluorescence of this compound is expected to be highly sensitive to the surrounding environment, a property known as solvatochromism. This sensitivity arises from changes in the electronic distribution of the molecule in the ground and excited states, which are influenced by the polarity of the solvent and specific solute-solvent interactions like hydrogen bonding.

Solvent Polarity Effects on Emission Spectra

The emission spectrum of this compound is likely to exhibit a significant bathochromic (red) shift as the polarity of the solvent increases. This is indicative of a more polar excited state compared to the ground state, a common feature in donor-acceptor systems. In this molecule, the aniline moiety can act as an electron donor and the pyrene moiety as an electron acceptor, leading to an intramolecular charge transfer (ICT) character in the excited state.

The stabilization of the polar excited state by polar solvent molecules lowers its energy, resulting in a lower energy (longer wavelength) emission. Studies on a similar compound, 1-(4-N,N-dimethylaminophenylethynyl)pyrene, showed a substantial Stokes' shift of around 125 nm when moving from a non-polar solvent like n-hexane to a polar solvent like acetonitrile. acs.orgnih.gov

The following table presents representative data for a related pyrene-aniline compound, illustrating the effect of solvent polarity on the emission maximum.

SolventPolarity (ET(30))Emission Maximum (λem) of a related pyrene-aniline derivative (nm)
Cyclohexane31.2424
Dioxane36.0478
Dichloromethane41.1498
2-Propanol48.6503
Ethanol51.9511
Methanol55.5522
Acetonitrile46.0547

Data adapted from a study on 1-(4-N,N-dimethylaminophenylethynyl)pyrene for illustrative purposes. acs.org

This trend highlights the significant influence of the solvent environment on the fluorescence properties, making such compounds useful as polarity sensors.

Hydrogen Bonding and Specific Solvent Interactions

In addition to general polarity effects, specific interactions such as hydrogen bonding can play a crucial role in the photophysics of this compound. The nitrogen atom of the aniline group can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor.

In protic solvents (e.g., alcohols, water), the solvent molecules can form hydrogen bonds with the aniline moiety. These interactions can further stabilize the excited state and influence the emission wavelength and quantum yield. For instance, studies on aniline derivatives have shown that hydrogen bonding significantly affects the vibrational frequencies of the amino group, indicating a strong interaction with the solvent. acs.org

The interplay between the solvent's hydrogen bond donating and accepting abilities can lead to complex solvatochromic behavior that cannot be explained by solvent polarity alone. The formation of specific solute-solvent complexes in the excited state has been suggested for similar systems in protic solvents. The ability of water to form strong intermolecular hydrogen bonds can sometimes lead to a disruption of intramolecular interactions and a distinct spectral response. These specific interactions underscore the potential of this compound as a sensitive probe for local microenvironments.

Electronic Structure and High Resolution Spectroscopic Characterization of N Pyren 1 Yl Methyl Aniline

Electronic Absorption Spectroscopy: Elucidating Electronic Transitions

Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For pyrene-aniline systems, this technique reveals insights into the interactions between the electron-donating aniline (B41778) moiety and the electron-accepting pyrene (B120774) core.

The UV-Visible absorption spectrum of N-[(Pyren-1-YL)methyl]aniline and its derivatives is characterized by distinct absorption bands corresponding to π-π* transitions within the aromatic pyrene and aniline rings. In a related compound, Pyrene-N,N-dimethylaniline (PyDMA), where an electron-donating N,N-dimethylaniline group is attached to a pyrene acceptor, the electronic absorption spectrum is noted to be unusual, which is attributed to the strong influence of the donor and acceptor groups on the electron transfer mechanism. nih.gov The absorption spectra of these types of donor-acceptor molecules can be influenced by solvent polarity and hydrogen bonding. researchgate.net

In a study of a Schiff base derivative containing a pyrene moiety, (E)‐4‐((pyren‐1‐ylmethylene)amino)‐N‐(thiazol‐2‐yl)benzenesulfonamide, the experimental UV-Vis spectrum in DMSO showed absorption bands at approximately 243, 279, 360, and 437 nm. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) assigned these bands to various π→π* and n→π* transitions within the molecule. researchgate.net

Table 1: UV-Visible Absorption Data for a Pyrene-based Schiff Base

Wavelength (nm) Assignment
~243 π→π*
~279 π→π*
~360 π→π*
~437 n→π*

Data sourced from a study on (E)‐4‐((pyren‐1‐ylmethylene)amino)‐N‐(thiazol‐2‐yl)benzenesulfonamide in DMSO. researchgate.net

Vibrational Spectroscopy: Infrared and Raman Studies for Structural Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. In a related molecule, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, IR spectroscopy confirmed the presence of aromatic rings with a characteristic peak at 1626 cm⁻¹ and N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com For the Schiff base (E)‐4‐((pyren‐1‐ylmethylene)amino)‐N‐(thiazol‐2‐yl)benzenesulfonamide, the IR spectrum showed key bands corresponding to N-H (3446 cm⁻¹), C-H aromatic (3042 cm⁻¹), C=N imine (1631 cm⁻¹), and S=O stretching (1328 and 1159 cm⁻¹) vibrations. researchgate.net

Table 2: Selected Vibrational Frequencies for a Pyrene-based Schiff Base

Wavenumber (cm⁻¹) Assignment
3446 N-H stretching
3042 C-H aromatic stretching
1631 C=N imine stretching
1328 Asymmetric S=O stretching
1159 Symmetric S=O stretching

Data sourced from a study on (E)‐4‐((pyren‐1‐ylmethylene)amino)‐N‐(thiazol‐2‐yl)benzenesulfonamide. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H and ¹³C NMR spectra of this compound and its analogues provide detailed information about the arrangement of atoms. For instance, in N-methylaniline, the ¹H NMR spectrum in CDCl₃ shows signals for the aromatic protons between δ 6.71 and 7.31 ppm, and a singlet for the methyl protons at δ 2.91 ppm. rsc.org The ¹³C NMR spectrum of N-methylaniline in CDCl₃ displays aromatic carbon signals at δ 112.50, 117.28, 129.28, and 149.45 ppm, with the methyl carbon appearing at δ 30.76 ppm. rsc.org

In a more complex related structure, N-benzyl-4-methyl-aniline, the ¹H NMR spectrum shows aromatic protons in the range of δ 6.69-7.44 ppm, the methylene (B1212753) protons as a singlet at δ 4.36 ppm, and the methyl protons as a singlet at δ 2.30 ppm. rsc.org The ¹³C NMR of this compound shows a range of aromatic signals, with the methylene carbon at δ 48.8 ppm and the methyl carbon at δ 20.4 ppm. rsc.org

For the Schiff base (E)‐4‐((pyren‐1‐ylmethylene)amino)‐N‐(thiazol‐2‐yl)benzenesulfonamide, the ¹H NMR spectrum in DMSO-d₆ showed the azomethine proton (CH=N) at δ 9.55 ppm and the pyrene ring protons between δ 8.11 and 8.67 ppm. researchgate.net The ¹³C NMR spectrum of this compound displayed the azomethine carbon at 164.2 ppm and a multitude of signals for the aromatic carbons of the pyrene and other rings. researchgate.net

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for N-Methylaniline in CDCl₃

Protons Chemical Shift (ppm)
Aromatic 6.71 - 7.31
N-CH₃ 2.91

Data sourced from a study on the N-methylation of aromatic amines. rsc.org

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for N-Methylaniline in CDCl₃

Carbon Chemical Shift (ppm)
Aromatic 112.50, 117.28, 129.28, 149.45
N-CH₃ 30.76

Data sourced from a study on the N-methylation of aromatic amines. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of atoms within a molecule. For example, in the characterization of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, HSQC and HMBC data were used to definitively assign the ¹H and ¹³C NMR signals. mdpi.com These techniques allow for the correlation of proton signals with the carbon atoms they are directly attached to (HSQC) or are coupled to over two or three bonds (HMBC), thereby providing an unambiguous structural elucidation. While specific 2D NMR data for this compound was not found, the application of these techniques would be a standard and essential part of its full characterization.

Advanced Computational and Theoretical Investigations of N Pyren 1 Yl Methyl Aniline

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a principal tool in computational chemistry for predicting the properties of molecular systems. For a molecule like N-[(Pyren-1-YL)methyl]aniline, DFT calculations, often employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into its ground-state properties.

Geometry Optimization and Conformational Landscapes

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, the key degrees of freedom are the torsion angles involving the methylene (B1212753) linker, which dictate the relative orientation of the pyrene (B120774) and aniline (B41778) rings.

A conformational analysis would reveal multiple possible stable conformers. The global minimum energy structure would likely exhibit a non-planar arrangement to minimize steric hindrance between the bulky pyrene and aniline groups. The dihedral angle between the plane of the pyrene ring and the plane of the aniline ring is a critical parameter. It is anticipated that this angle would be significant, preventing extensive π-π stacking in the ground state.

Below is a hypothetical data table representing the kind of results that would be obtained from a DFT geometry optimization of a stable conformer of this compound.

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length C (pyrene)C (methylene)~1.51 Å
C (methylene)N (aniline)~1.45 Å
N (aniline)C (aniline ring)~1.42 Å
Bond Angle C (pyrene)C (methylene)N (aniline)~112°
C (methylene)N (aniline)C (aniline ring)~121°
Dihedral Angle C (pyrene)C (methylene)N (aniline)C (aniline ring)~85°

This table presents theoretically plausible values for the key geometric parameters of this compound based on typical DFT calculations for similar organic molecules.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Distribution

The electronic properties of this compound are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its electronic excitation properties.

DFT calculations would likely show that the HOMO is predominantly localized on the electron-rich aniline moiety, which acts as the electron donor. Conversely, the LUMO is expected to be centered on the electron-accepting pyrene ring system. This spatial separation of the frontier orbitals is characteristic of a molecule with potential for intramolecular charge transfer (ICT) upon excitation.

A Mulliken or Natural Population Analysis (NPA) can quantify the partial charges on each atom, providing a detailed picture of the ground-state charge distribution. It is expected that the nitrogen atom of the aniline group would carry a partial negative charge, while the hydrogen atom attached to it would have a partial positive charge.

Molecular OrbitalEnergy (eV)Primary Localization
LUMO-1.85Pyrene Ring
HOMO-5.20Aniline Moiety
HOMO-LUMO Gap 3.35

This table provides representative HOMO and LUMO energy levels and the resulting energy gap for this compound as would be predicted by DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or torsional movements of the atoms.

These theoretical spectra can be correlated with experimental data to aid in the assignment of observed spectral bands. For this compound, characteristic vibrational modes would include the N-H stretch of the aniline group, the C-H stretches of the aromatic rings, and the skeletal vibrations of the pyrene and aniline moieties.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
1~3450N-H Stretch
2~3100-3000Aromatic C-H Stretches (Pyrene)
3~3050-2950Aromatic C-H Stretches (Aniline)
4~2920, 2850Methylene C-H Stretches (asymmetric & symmetric)
5~1600Aromatic C=C Bending (Pyrene)
6~1515Aromatic C=C Bending (Aniline)
7~1330C-N Stretch

This table presents a selection of predicted vibrational frequencies for this compound, illustrating the types of data obtained from DFT frequency calculations.

Excited-State Calculations: Time-Dependent Density Functional Theory (TD-DFT)

To understand the photophysical behavior of this compound, such as its absorption and fluorescence properties, it is necessary to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. These results can be used to simulate the UV-Visible absorption spectrum of the molecule. For this compound, the absorption spectrum is expected to be dominated by transitions involving the pyrene chromophore, with some modulation due to the aniline substituent.

Similarly, by optimizing the geometry of the first excited state (S1), it is possible to calculate the emission energy, which corresponds to fluorescence. The difference between the absorption and emission maxima is the Stokes shift, which is often related to the extent of geometric and electronic rearrangement in the excited state.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~3750.15HOMO → LUMO
S₀ → S₂~3450.45HOMO-1 → LUMO
S₀ → S₃~2750.80HOMO → LUMO+1
S₁ → S₀ (Emission)~450-LUMO → HOMO

This table provides a hypothetical set of TD-DFT results for the absorption and emission properties of this compound, highlighting the nature of the electronic transitions.

Elucidation of Excited-State Geometries and Charge Transfer States

A key aspect of the photophysics of donor-acceptor molecules like this compound is the nature of their excited states. Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. As the HOMO is primarily on the aniline and the LUMO on the pyrene, this corresponds to an intramolecular charge transfer (ICT) from the aniline (donor) to the pyrene (acceptor).

TD-DFT can be used to optimize the geometry of the S1 excited state. It is expected that in the excited state, the molecule will adopt a more planar conformation to facilitate the charge transfer. This change in geometry from the ground state to the excited state contributes to the observed Stokes shift. The analysis of the electron density distribution in the excited state would confirm the charge-separated character, with a significant increase in positive charge on the aniline moiety and negative charge on the pyrene moiety compared to the ground state. This ICT character is fundamental to the fluorescence properties of the molecule, often leading to solvent-dependent emission spectra (solvatochromism).

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful lens through which the time-evolving behavior of this compound can be understood at an atomic level. By solving Newton's equations of motion for the system, MD simulations can map out the complex interplay of forces governing the molecule's interaction with its environment and its own internal degrees of freedom. Such simulations are crucial for interpreting experimental observations and predicting material properties. For pyrene-aniline donor-acceptor systems, MD is particularly useful for exploring the structural fluctuations that dictate photophysical and electronic processes like charge transfer. nih.gov

Solvation Dynamics and Solvent-Molecule Interactions

The interaction of this compound with surrounding solvent molecules is critical to its function, particularly in applications involving photoinduced electron transfer. Solvation dynamics, the process by which solvent molecules reorganize around a solute following a change in its electronic state (e.g., after photoexcitation), can be investigated in detail using MD simulations. nih.govnih.gov The polarity of the solvent is a key determinant of the stability of charge-separated states. youtube.com

In nonpolar solvents, the pyrene and aniline moieties are weakly solvated, and intramolecular forces dominate the conformational landscape. In polar solvents, however, strong dipole-dipole interactions between the solvent and the solute can significantly alter the energetics. Following photoexcitation to a charge-transfer state, the solvent dipoles reorient to stabilize the newly formed dipole of the excited solute. MD simulations can track this reorganization, providing a time-resolved picture of the stabilization process. chemrxiv.org

For related pyrene-aniline systems, studies have shown that the emission spectrum is highly dependent on solvent polarity. youtube.com In nonpolar solvents like cyclohexane, a blue-shifted emission characteristic of the locally excited pyrene is often observed. As solvent polarity increases (e.g., in acetonitrile), a significant red-shift occurs, indicating the formation of a stabilized intramolecular charge-transfer (ICT) state or exciplex. youtube.comnih.gov This phenomenon, known as solvatochromism, is a direct consequence of the differential solvation of the ground and excited states. MD simulations, often combined with quantum mechanics (QM/MM methods), can model this behavior by calculating the energy of the system as the solvent shell evolves, providing insights into the nature and lifetime of the ICT state. nih.gov

The table below summarizes the typical influence of solvent polarity on the photophysical properties of pyrene-aniline donor-acceptor systems, which is representative of the expected behavior for this compound.

SolventPolarity (Dielectric Constant, ε)Typical Emission BehaviorInferred Interaction
Cyclohexane~2.0Structured, blue-shifted (Pyrene-like)Weak solute-solvent interaction; locally excited state dominates.
Toluene~2.4Slightly red-shifted, some exciplex characterModerate π-π interactions with the aromatic solvent. researchgate.netrsc.org
Dichloromethane~9.1Broad, significantly red-shiftedStronger dipole interactions stabilize the charge-transfer state. rsc.org
Acetonitrile (B52724)~37.5Broad, strongly red-shifted (Exciplex emission)Strong stabilization of the intramolecular charge-transfer state. youtube.com

This table is illustrative, based on data for analogous pyrene-aniline compounds.

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound is dominated by rotations around two key single bonds: the Pyrenyl-CH₂ bond and the CH₂-N(H)Aniline bond. The relative orientation of the pyrene donor and the aniline acceptor, defined by the dihedral angles of these bonds, is a critical parameter that governs the electronic coupling between the two moieties and, consequently, the efficiency of charge transfer processes. nih.gov

Computational studies on similar donor-acceptor molecules show that different conformations can have vastly different electronic properties. For instance, in pyrene-dimethylaniline, charge separation is found to be most efficient when the donor and acceptor are in a planar (180°) arrangement, whereas spin-orbit coupling, which facilitates intersystem crossing, is maximized at an orthogonal (90°) geometry. youtube.com The methylene (-CH₂-) linker in this compound provides significant flexibility, allowing the molecule to explore a wide range of conformations.

The energy required to rotate around these bonds, known as the rotational barrier, can be calculated using quantum chemical methods. These calculations typically involve mapping the potential energy surface by systematically changing the dihedral angle of interest and calculating the energy at each point. nih.govbgu.ac.il For related aniline derivatives, rotational barriers around the C-N bond are influenced by the electronic nature of the substituents and the extent of conjugation. csic.es In N,N-Dimethyl-4-(pyren-1-yl)aniline, a compound lacking the flexible methylene linker, crystallographic data reveals a fixed, twisted conformation with a large dihedral angle of 64.12° between the pyrene and aniline planes, indicating a significant barrier to planarity. nih.govgoettingen-research-online.de

For this compound, the rotational barriers are expected to be lower than in directly linked systems due to the insulating effect of the methylene group. However, they remain significant in defining the equilibrium geometries and the accessibility of electronically favorable conformations.

Rotational BondExpected Barrier HeightSignificance
Pyrenyl-CH₂Low to ModerateInfluences the proximity and overlap of the pyrene π-system with the linker.
CH₂-N(H)AnilineModerateGoverns the orientation of the aniline nitrogen's lone pair relative to the pyrene system, impacting donor strength and electronic coupling.
N-PhenylLow to ModerateAffects the conjugation within the aniline moiety itself. Barriers are typically lower than C-N bond rotation in amides. mdpi.com

This table presents expected values based on computational studies of analogous molecular fragments and donor-acceptor systems. researchgate.netmdpi.com

Electron Transfer Theory and Mobility Calculations

The performance of this compound in optoelectronic applications is fundamentally linked to its ability to facilitate the movement of charge, a process described by electron transfer theory and quantified by charge carrier mobility.

Marcus Theory for Electron Transfer Rates

Marcus theory is a cornerstone for understanding and calculating the rates of electron transfer (ET) reactions in molecular systems. wikipedia.orgprinceton.edu It describes the rate constant (k_ET) for ET from a donor (D) to an acceptor (A) based on three key parameters: the electronic coupling between the donor and acceptor (H_DA), the Gibbs free energy change of the reaction (ΔG°), and the reorganization energy (λ). libretexts.orgyoutube.com

The rate of electron transfer is given by the Marcus equation: k_ET = (2π/ħ) * |H_DA|² * (1/√(4πλk_B T)) * exp[- (λ + ΔG°)² / (4λk_B T) ]

Electronic Coupling (H_DA): This term quantifies the interaction between the electronic wavefunctions of the donor and acceptor in the transition state. It is highly sensitive to the distance and orientation between the pyrene and aniline moieties and is therefore dependent on the molecule's conformation.

Gibbs Free Energy (ΔG°): This is the thermodynamic driving force for the electron transfer reaction. It can be estimated from the oxidation potential of the aniline donor and the reduction potential of the excited-state pyrene acceptor.

Reorganization Energy (λ): This is the energy required to distort the geometries of the reactants and the surrounding solvent from their equilibrium configurations to the transition state geometry, without the electron actually transferring. wikipedia.org It has two components: an inner-sphere contribution (λ_i) from changes in bond lengths and angles within the molecule, and an outer-sphere contribution (λ_o) from the reorientation of solvent molecules.

Computational studies on the analogous pyrene-(CH₂)n-N,N'-dimethylaniline system have successfully applied Marcus theory to model photoinduced electron transfer rates. nih.gov By calculating the necessary parameters, researchers can predict how the ET rate will change with solvent, temperature, and molecular structure. A key prediction of Marcus theory is the "inverted region," where the ET rate counterintuitively decreases as the reaction becomes highly exothermic (very negative ΔG°). This behavior has been experimentally verified in various donor-acceptor systems. rsc.org

ParameterDescriptionMethod of DeterminationTypical Value Range for Pyrene-Aniline Systems
H_DA (cm⁻¹)Electronic coupling matrix elementQuantum chemical calculations (e.g., DFT)10 - 200 cm⁻¹
ΔG° (eV)Gibbs free energy of reactionElectrochemical measurements; solvatochromic shifts-0.5 to -1.5 eV
λ (eV)Total reorganization energy (λ_i + λ_o)Computational modeling; analysis of emission spectra0.3 - 1.2 eV

This table contains representative values from studies on analogous pyrene-aniline dyads. nih.govyoutube.com

Computational Assessment of Charge Carrier Mobility

While electron transfer describes a single charge-hopping event, charge carrier mobility describes the net movement of charge through a material, which is crucial for device performance. In materials composed of this compound, charge transport occurs via a hopping mechanism, where a charge (electron or hole) moves between adjacent molecules.

The mobility (μ) is influenced by both the rate of charge transfer between individual molecules and the structural organization (packing) of the molecules in the solid state. Computational assessment of mobility often involves a multi-scale approach:

Quantum Chemical Calculations: For a pair of neighboring molecules (a dimer) taken from a predicted or experimentally determined crystal structure, the electronic coupling (H_DA) and the reorganization energy (λ) for self-exchange (hole hopping from a radical cation to a neutral molecule, or electron hopping from a radical anion to a neutral molecule) are calculated.

Rate Calculation: The charge transfer rate (k_ET) for this hopping process is calculated using Marcus theory.

Mobility Calculation: The mobility is then estimated using models like the Einstein-Smoluchowski relation, which connects the diffusion coefficient of the charge carrier to the mobility. The diffusion coefficient itself depends on the hopping rates and distances between molecules in different directions within the crystal lattice.

Studies on pyrene-based materials have shown that they can exhibit good charge transport properties. nih.gov Pyrene's large, planar aromatic surface promotes strong π-π stacking, which can lead to significant electronic coupling and efficient charge transport pathways, particularly in well-ordered columnar structures. beilstein-journals.orgnih.gov While some pyrene derivatives are excellent hole transporters, others have demonstrated high electron mobility, indicating their potential as ambipolar or n-type materials in organic electronics. beilstein-journals.org The calculated mobility for this compound would strongly depend on its solid-state packing, which is influenced by the flexible linker and potential for hydrogen bonding.

Mechanistic Insights and Design Principles for N Pyren 1 Yl Methyl Aniline Based Chemosensors

Photoinduced Electron Transfer (PET) as a Primary Sensing Mechanism

Photoinduced Electron Transfer (PET) is a predominant and powerful mechanism in the design of "off-on" fluorescent sensors. almacgroup.comrsc.org The fundamental architecture for a PET sensor follows a modular 'fluorophore-spacer-receptor' design. almacgroup.comresearchgate.net In the context of N-[(Pyren-1-YL)methyl]aniline, the pyrene (B120774) unit serves as the fluorophore, the methylene (B1212753) bridge acts as the spacer, and the aniline (B41778) nitrogen functions as the core of the receptor site.

In the sensor's default or "off" state, upon excitation of the pyrene fluorophore, a lone pair of electrons on the aniline nitrogen is transferred to the photo-excited pyrene. This process, known as quenching, provides a non-radiative pathway for the excited state to return to the ground state, thus preventing the emission of light (fluorescence). almacgroup.com When the target analyte binds to the receptor (the aniline nitrogen and any associated chelating groups), the energy of the frontier orbitals of the receptor is lowered. This binding event makes the electron transfer from the receptor to the fluorophore energetically unfavorable. almacgroup.com Consequently, the PET process is inhibited, and the excited fluorophore returns to the ground state via its natural radiative pathway, resulting in a significant enhancement of fluorescence intensity—the "on" state. researchgate.net

The efficiency of the PET process is critically dependent on the energetic and spatial relationship between the electron donor (the aniline receptor) and the electron acceptor (the excited pyrene fluorophore). The aniline moiety, with its available lone pair of electrons, is an effective electron donor, while the photo-excited pyrene is a potent electron acceptor.

The rate of PET is governed by the Gibbs free energy change (ΔG_PET), which must be negative for spontaneous electron transfer to occur. Analyte binding to the aniline nitrogen introduces a positive charge or alters its electron density, which significantly increases the oxidation potential of the donor. This change makes ΔG_PET positive, thereby blocking the electron transfer and activating the fluorescence. almacgroup.com The methylene spacer ensures that the donor and acceptor are in close enough proximity for efficient PET in the "off" state, but without creating a conjugated system that would lead to other photophysical phenomena like ICT. rsc.orgnih.gov

The rational design of PET-based sensors using the this compound framework focuses on optimizing the 'fluorophore-spacer-receptor' construct. almacgroup.com Key strategies include:

Fluorophore Selection: Pyrene is an ideal fluorophore due to its high fluorescence quantum yield, long fluorescence lifetime, and the characteristic formation of excimer emission at higher concentrations, which can be exploited for ratiometric sensing.

Receptor Modification: The aniline nitrogen is the fundamental binding site. Its selectivity and affinity for specific analytes can be fine-tuned by introducing other coordinating groups onto or near the aniline ring. For instance, incorporating a dipicolylamine unit creates a potent receptor for d-block cations like Zn²⁺, where the aniline nitrogen participates in the coordination. almacgroup.com

Spacer Optimization: The non-conjugated methylene spacer is crucial. It electronically decouples the fluorophore from the receptor, ensuring that the PET mechanism dominates. rsc.orgnih.gov The length and nature of the spacer can influence the rate of PET and, consequently, the sensor's switching efficiency.

Intramolecular Charge Transfer (ICT) in this compound Chemosensing

Intramolecular Charge Transfer (ICT) is another key mechanism exploited in fluorescent sensors. researcher.life It occurs in molecules that possess distinct electron-donating (D) and electron-accepting (A) moieties connected by a π-conjugated system (a D-π-A structure). acs.org Upon photoexcitation, an electron is redistributed from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. This ICT state is often characterized by a large Stokes shift, and its emission energy is highly sensitive to the polarity of the surrounding environment. acs.orgepa.gov

In derivatives of this compound designed for ICT sensing, the aniline group typically serves as the electron donor and an electron-withdrawing group attached to the pyrene or aniline moiety acts as the acceptor. The pyrene itself can act as the central π-system. acs.org

Analyte binding directly influences the electron-donating or electron-accepting strength of the involved moieties, thereby modulating the ICT process. For example:

Interaction with the Donor: If an analyte (e.g., a metal cation or a proton) binds to the aniline nitrogen (the donor), it reduces its electron-donating ability. This change destabilizes the ICT state, typically leading to a blue shift (a shift to shorter wavelengths) in the emission spectrum.

Interaction with the Acceptor: Conversely, if an analyte interacts with the acceptor group, it can enhance its electron-withdrawing character, which would further stabilize the ICT state and cause a red shift (a shift to longer wavelengths) in the emission.

This analyte-induced spectral shift allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a robust detection method that is less susceptible to variations in probe concentration or excitation intensity. rsc.org

The design of effective ICT probes hinges on creating a molecule with a pronounced D-π-A character. For the this compound system, this involves:

Enhancing Donor/Acceptor Strength: The inherent donor strength of the aniline group can be increased by substitution with alkyl groups. Potent electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), can be introduced onto the pyrene ring to serve as the acceptor. acs.org

Establishing π-Conjugation: Unlike PET sensors, ICT sensors require electronic communication between the donor and acceptor. While the methylene bridge in the parent compound disrupts this, derivatives can be designed to create a more direct, conjugated linkage between the aniline and pyrene systems to facilitate the charge transfer process.

Tuning Photophysical Properties: The extent of the ICT process and the resulting spectral shifts can be systematically tuned by varying the number and position of donor and acceptor groups on the pyrene core, which strongly influences the character of the charge transfer state. epa.gov

Chelation-Enhanced Fluorescence (CHEF) and Related Mechanisms

Chelation-Enhanced Fluorescence (CHEF) is a widely observed phenomenon in which the fluorescence intensity of a fluorophore-ligand system is dramatically increased upon coordination with a metal ion. researcher.lifenih.gov The underlying principle of CHEF is the suppression of non-radiative decay pathways upon the formation of a rigid, chelated complex. researcher.life

For a sensor based on this compound, the aniline nitrogen, often in concert with other strategically placed donor atoms (e.g., from pyridine (B92270) or carboxyl groups), can form a chelating pocket for a specific metal ion. Before analyte binding, the molecule may have several pathways for non-radiative decay, such as free rotation or vibration around single bonds, which quenches fluorescence.

Upon chelation with a metal ion, a more rigid molecular structure is formed. This rigidity restricts intramolecular motions and rotations, effectively closing the channels for non-radiative energy dissipation. As a result, the excited state is more likely to decay via the radiative pathway, leading to a significant enhancement in fluorescence quantum yield. nih.gov In many cases, CHEF works in tandem with the inhibition of PET. The binding of the metal ion not only induces rigidity but also engages the lone pair of electrons on the aniline nitrogen, simultaneously preventing PET quenching and enhancing fluorescence through the CHEF effect. researcher.life

Metal Ion Coordination and Its Effect on this compound Emission

The core principle behind the use of this compound and its derivatives as chemosensors for metal ions lies in the coordination of the metal ion to the ligand, which in turn modulates the fluorescence properties of the pyrene fluorophore. The nitrogen atom of the aniline group, often in conjunction with other nearby donor atoms in more complex derivatives, can act as a binding site for metal cations. This interaction can lead to significant changes in the emission spectrum, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching of the fluorescence signal.

A closely related pyrene-derived Schiff base, synthesized from 1-pyrenecarboxaldehyde, demonstrates these principles effectively. This sensor, referred to as PySb, exhibits a selective "off-on" fluorescence response to specific metal ions in different solvent systems. In ethanol, the introduction of various metal ions to a solution of PySb results in a significant fluorescence enhancement specifically in the presence of Zn²⁺ and Al³⁺, with other ions like Na⁺, K⁺, and Ca²⁺ causing no obvious spectral changes. The fluorescence intensity of PySb increases dramatically with the addition of Zn²⁺, reaching a maximum at approximately 12 equivalents of the ion.

This selective enhancement is attributed to the inhibition of the Photoinduced Electron Transfer (PET) process upon metal ion coordination. In the free ligand, the lone pair of electrons on the imine nitrogen can be transferred to the excited state of the pyrene fluorophore, a process which quenches the fluorescence. When a metal ion like Zn²⁺ coordinates to the ligand, the energy of the lone pair is lowered, making the PET process less favorable and thereby "turning on" the fluorescence of the pyrene unit.

Detailed research findings for the interaction of the analogous PySb sensor with metal ions are summarized in the table below.

PropertyValue (for Zn²⁺ in Ethanol/Water)Value (for Al³⁺ in DMSO)
Binding Stoichiometry (Ligand:Metal) 1:11:1
Binding Constant (Ka) 2.0 x 10⁹ M⁻¹1.8 x 10⁴ M⁻¹
Limit of Detection (LOD) 3.2 x 10⁻⁸ M2.9 x 10⁻⁶ M
Emission Maximum (λem) 470 nm458 nm
Fluorescence Response Significant EnhancementSignificant Enhancement
Data derived from studies on a pyrene-derived Schiff base (PySb) sensor, an analogue of this compound.

Similarly, studies on other complex ligands incorporating aniline-like moieties, such as derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, show that coordination to Zn²⁺ can induce a substantial red-shift in the emission spectrum (from 376 nm to 457 nm) and enhance the fluorescence intensity by over 100-fold at certain wavelengths. This enhancement is also attributed to the chelation event restricting intramolecular rotations and modulating the electronic properties of the fluorophore system.

Ligand-to-Metal Charge Transfer (LMCT) in Sensor Responses

Beyond the modulation of existing fluorescence pathways like PET, the coordination of a metal ion to a ligand such as this compound can introduce new electronic transitions, namely Ligand-to-Metal Charge Transfer (LMCT). LMCT is a photoinduced process where an electron is excited from an orbital that is primarily ligand-based to an orbital that is primarily metal-based. This results in the formal reduction of the metal center and oxidation of the ligand. For LMCT to be a viable mechanism in a sensor response, the ligand must have relatively high-energy occupied orbitals and the metal ion must have low-lying empty or partially filled orbitals.

In the context of this compound, the pyrene and aniline moieties constitute the electron-rich ligand. A very similar compound, N,N-Dimethyl-4-(pyren-1-yl)aniline (PyDMA), is a well-studied example of a molecule where the electron-donating aniline group is covalently linked to the electron-accepting pyrene. This structure promotes charge transfer characteristics. When a suitable metal ion is coordinated to the aniline nitrogen, the energy levels of the molecular orbitals are altered. If the metal ion is sufficiently electrophilic, it can act as an electron acceptor, enabling an LMCT transition upon photoexcitation.

The fluorescence properties of complexes exhibiting LMCT are often distinct from the fluorescence of the free ligand. The LMCT excited state can provide a non-radiative decay pathway, leading to fluorescence quenching. Alternatively, emission from the LMCT state can occur, often at a much longer wavelength (a significant red-shift) compared to the emission of the pyrene fluorophore itself.

In a related system, a terpyridine-bis-pyrene ligand, coordination of a metal ion like Zn²⁺ enhances the electron-accepting strength of the terpyridine unit, which in turn promotes an optical electron transfer from the pyrene donor. This demonstrates how metal ion coordination can facilitate and enhance charge transfer processes within a molecule. The resulting complex exhibits both charge transfer absorption and emission in polar media. The study of the zinc complex and its protonated form shows a clear enhancement of the electron transfer character of the system. This principle is directly applicable to this compound, where the binding of a metal ion to the aniline nitrogen would increase the electron-accepting character of the binding site, thereby influencing the charge transfer dynamics from the pyrene donor.

Supramolecular Sensing Mechanisms and Aggregation Effects

Supramolecular chemistry offers a powerful toolkit for the design of advanced chemosensors. By exploiting non-covalent interactions, it is possible to construct complex, multi-component assemblies that can detect analytes with high specificity and sensitivity. For pyrene-based molecules like this compound, supramolecular mechanisms are particularly relevant due to pyrene's propensity to form excimers and aggregates, which have distinct photophysical signatures.

Host-Guest Interactions and Molecular Recognition

Molecular recognition is the selective binding of a "guest" molecule (the analyte) to a complementary "host" molecule (the sensor). This interaction is driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. In the case of this compound, the aniline part of the molecule can participate in host-guest interactions.

For instance, studies on various aniline-containing guests have shown that they can be encapsulated by synthetic hosts like cucurbit[n]urils (Q[n]). The complexation of aniline derivatives with α,α',δ,δ'-tetramethyl-cucurbituril (TMeQ) has been investigated, revealing the formation of stable 1:1 inclusion complexes. The recognition process is highly dependent on the size and shape complementarity between the host's cavity and the guest's aromatic ring. Such encapsulation can significantly alter the chemical environment of the guest, leading to detectable changes in spectroscopic signals, such as shifts in NMR spectra. While not directly a fluorescence-based sensing mechanism, this demonstrates the capability of the aniline moiety to be a key component in molecular recognition events, a principle that can be integrated into the design of more complex sensors based on the this compound scaffold.

HostGuest TypeKey Driving Forces for Recognition
α,α',δ,δ'-tetramethyl-cucurbituril (TMeQ)Aniline-containing compoundsShape/size complementarity, Hydrophobic effects, van der Waals forces
Table illustrating host-guest interaction principles relevant to the aniline moiety.

Role of Self-Assembly and Disassembly in Sensing

The pyrene unit in this compound is well-known for its ability to form aggregates and excimers through π-π stacking. This self-assembly process is characterized by a change in the fluorescence spectrum from the structured monomer emission (typically blue, around 370-410 nm) to a broad, structureless excimer emission (typically green, around 450-500 nm). This distinct spectral shift is a powerful tool for ratiometric sensing.

The process of self-assembly can be triggered or disrupted by the presence of an analyte. A sensor can be designed to be in a monomeric state, emitting blue light. Upon addition of an analyte that templates the self-assembly of the sensor molecules, a new green excimer emission would appear. Conversely, a sensor could be designed to exist as a self-assembled aggregate (green-emitting) that is disassembled upon interaction with an analyte, leading to the restoration of blue monomer emission.

Recent research on pyrene-based systems has explored the concept of transient assembly and disassembly. For example, the reaction between a pyrene-anhydride and a biogenic amine can lead to the formation of a transiently assembled network driven by π-π stacking and hydrogen bonding. This assembly is thermodynamically unstable and spontaneously disassembles over time, leading to a change from a yellow-emissive aggregate to blue-fluorescent monomers. This temporal evolution of the fluorescence signal demonstrates the dynamic nature of self-assembly and disassembly processes. The introduction of an analyte that either accelerates or inhibits this disassembly process could form the basis of a sophisticated sensing system. This principle of analyte-induced assembly or disassembly provides a versatile strategy for developing "turn-on" or "turn-off" fluorescent sensors using the this compound framework.

Applications of N Pyren 1 Yl Methyl Aniline in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

The pyrene-aniline framework is a versatile platform for designing materials for OLEDs. The pyrene (B120774) unit typically serves as the light-emitting core, while the aniline (B41778) group helps in transporting charge carriers (holes), enabling efficient device operation. acs.orgnih.gov

Pyrene and its derivatives are renowned for their high fluorescence quantum yields and stability, making them excellent candidates for emissive materials, especially for generating blue light, which remains a challenge in OLED technology. researchgate.netresearchgate.net The primary challenge with using pyrene is its strong tendency to form excimers (excited-state dimers) in the solid state, which causes a redshift in emission from the desirable deep blue to a less-favored sky-blue or green. nih.govresearchgate.net

Molecular design strategies, such as attaching bulky groups like aniline to the pyrene core, are employed to introduce steric hindrance. This prevents the pyrene units from stacking too closely (π-π stacking), thereby suppressing excimer formation and preserving the monomer's intrinsic blue emission. nih.gov For instance, pyrene-benzimidazole derivatives have been synthesized to reduce intermolecular aggregation and achieve pure blue photo- and electroluminescence. nih.gov In one study, a non-doped OLED using a pyrene-benzimidazole derivative as the emitter achieved a pure blue electroluminescence with CIE coordinates of (0.148, 0.130). nih.gov

In addition to being primary emitters, pyrene-based molecules can function as either host or dopant materials in the emissive layer of an OLED.

As a Host: A host material constitutes the bulk of the emissive layer and provides the medium for charge transport and recombination. Pyrene derivatives are suitable hosts due to their high triplet energy levels and good charge transport characteristics. uky.edu A high triplet energy is crucial for hosting phosphorescent emitters (dopants), as it ensures efficient energy transfer from the host to the guest without energy loss. 1,3,5-Tri-1-pyrenylbenzene, for example, has been successfully used as a host material for blue emitters, leading to highly efficient OLEDs. uky.edu

As a Dopant: Doping a small amount of a highly emissive material (dopant) into a host matrix is a common technique to enhance OLED efficiency and tune emission color. researchgate.net Pyrene derivatives can be used as dopants to leverage their high luminescence. This approach minimizes self-quenching and aggregation effects that can occur when the material is used in a pure, non-doped film. chinesechemsoc.org A 2,7-functionalized pyrene emitter used as a guest in a host system produced an OLED with an exceptional deep blue photoluminescence (CIE: x = 0.16, y = 0.024) and a good external quantum efficiency (EQE) of 3.1%. rsc.org

The performance of OLEDs based on pyrene-aniline type structures is highly dependent on molecular engineering. The aniline moiety, a well-known hole-transporting group, can be integrated to improve the injection and mobility of holes from the anode into the emissive layer, leading to more balanced charge injection and higher recombination efficiency. acs.orgnih.gov

Researchers have developed various pyrene derivatives with appended amine structures to optimize device performance. For example, a series of pyrene-pyridine integrated materials were developed as hole-transporting materials (HTMs), demonstrating stable performance and low efficiency roll-off at high brightness. nih.govresearchgate.net One such device achieved a maximum current efficiency of 22.4 cd/A and an EQE of 9%. nih.govresearchgate.net Another highly efficient blue-emitting material, PyPI-Py, which incorporates a pyrene unit, was used in a non-doped OLED that exhibited a maximum current efficiency of 13.38 cd/A and a maximum EQE of 8.52%, with very low efficiency roll-off at high brightness. chinesechemsoc.org

The table below summarizes the performance of several OLEDs that use pyrene derivatives structurally related to N-[(Pyren-1-YL)methyl]aniline.

Pyrene-Based MaterialRoleMax. Efficiency (cd/A)Max. EQE (%)CIE Coordinates (x, y)Reference
9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py)Emissive Layer13.388.52(0.15, 0.22) chinesechemsoc.org
N,N-diphenyl-4'-(9-phenyl-9H-pyreno[4,5-d]imidazol-10-yl)-(1,1'-biphenyl)-4-amine (PyPPA)Emissive Layer-8.47(0.14, 0.13) acs.org
2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br)Hole Transport Layer22.49.0- nih.govresearchgate.net
N1,N6-bis(4-isopropylphenyl)-N1,N6-bis(2-methoxyphenyl)pyrene-1,6-diamine (BD1)Emissive Layer9.3>5.8Blue researchgate.net
1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyreneEmissive Layer-4.3(0.148, 0.130) nih.gov

Fluorescent Chemosensors for Ion and Neutral Analyte Detection

The intense and environmentally sensitive fluorescence of the pyrene monomer, along with its characteristic, red-shifted excimer emission, makes it an ideal signaling component in fluorescent chemosensors. rsc.org The general design involves linking the pyrene fluorophore to a receptor unit (a binding site) that can selectively interact with a target analyte. This interaction alters the photophysical properties of pyrene, resulting in a detectable change in the fluorescence signal (e.g., intensity, wavelength, or monomer-to-excimer ratio). researchgate.netresearchgate.net

In pyrene-aniline type sensors, the nitrogen atom of the amine/aniline group, often in conjunction with other nearby atoms, can act as a chelating site for metal cations. nih.gov Binding of a metal ion typically quenches the fluorescence of the pyrene unit through mechanisms like photoinduced electron transfer (PET), resulting in a "turn-off" sensor. dergipark.org.tr

Detection of Cu²⁺ and Fe³⁺/Fe²⁺: Numerous pyrene-based chemosensors have been developed for the detection of copper and iron ions, which are important in biological and environmental systems. dergipark.org.tr For example, a novel Schiff base ligand derived from pyrene was reported as a "turn-off" fluorescent sensor for Cu²⁺ and Fe²⁺, with detection limits of 0.42 μM and 0.51 μM, respectively. mdpi.com Another pyrene-functionalized chitosan (B1678972) material also demonstrated selective "turn-off" sensing for Fe²⁺, Fe³⁺, and Cu²⁺ ions. dergipark.org.tr In some cases, the interference from competing ions like Cu²⁺ can be a challenge for Fe³⁺ sensors, but researchers have successfully designed highly selective water-soluble pyrene-based sensors for Fe³⁺ with detection limits in the nanomolar range. chemrxiv.org

Detection of Ni²⁺: While less common than sensors for copper and iron, pyrene-based systems have also been designed for nickel detection. A pyrene-pyridine fluorescent Schiff base was shown to selectively recognize both Pb²⁺ and Ni²⁺ ions through distinct spectral responses. rsc.org

The table below summarizes the characteristics of several pyrene-based fluorescent sensors for different metal cations.

Sensor SystemTarget Analyte(s)Sensing MechanismDetection Limit (LOD)Reference
(Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP)Cu²⁺, Fe²⁺Fluorescence "Turn-Off"0.42 μM (Cu²⁺), 0.51 μM (Fe²⁺) mdpi.com
Pyrene-functionalized ChitosanFe²⁺, Fe³⁺, Cu²⁺Fluorescence "Turn-Off"Not specified dergipark.org.tr
2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole (PEBD)Fe³⁺Fluorescence Quenching1.81 μM nih.gov
Sodium 8-aminopyrene-1,3,6-trisulfonate (APTS)Fe³⁺Fluorescence "Turn-Off"45.6 nM chemrxiv.org
Pyrene-based sensor (PP)Cu²⁺Fluorescence "Turn-On"0.036 μM bohrium.com

The versatility of the pyrene-aniline scaffold extends to the detection of anions and neutral organic molecules.

Anion Detection: Anion sensing can be achieved through metal-displacement assays. In this approach, a non-fluorescent complex is formed between the sensor and a metal ion (e.g., Cu²⁺). Upon addition of a specific anion that has a stronger affinity for the metal ion, the metal is displaced, restoring the sensor's fluorescence. acs.org Another strategy involves using receptors that can bind anions through hydrogen bonding, where the aniline N-H proton could potentially participate.

Detection of Organic Molecules: Pyrene-based fluorescent porous organic polymers have been synthesized for the detection of organic pesticides like trifluralin (B1683247) and dicloran. nih.gov The electron-rich pyrene units interact with the electron-deficient analytes, leading to fluorescence quenching. One such polymer exhibited a high fluorescence quantum yield of 21.31% and served as a highly sensitive and selective sensor for these pesticides. nih.gov A pyrene-based sensor was also developed for the "turn-on" detection of 3-nitropropionic acid, a harmful substance found in food, demonstrating a low detection limit of 0.32 μM. bohrium.com

In-Depth Analysis of this compound Reveals Research Gap in Sensing and Biological Applications

Despite the extensive research into pyrene-based compounds for advanced functional materials, a comprehensive investigation into the specific applications of this compound in sensing and biological imaging remains notably absent from publicly available scientific literature.

While the constituent parts of this compound—the pyrene fluorophore and the aniline moiety—are individually well-studied in materials science and chemical sensing, the specific conjugate has not been the subject of detailed investigation for the applications outlined. Pyrene and its derivatives are renowned for their use as fluorescent probes. researchgate.net Their strong fluorescence, sensitivity to the local environment, and potential for forming excimers make them valuable tools in chemical and biological research. researchgate.net Similarly, aniline and its derivatives are foundational components in the synthesis of polymers, dyes, and electroactive materials, with some being explored for sensing applications. nih.gov

However, a targeted search for research on this compound yields no specific data on its use in pH and gas sensing. There are no published studies detailing its response to varying pH levels or its sensitivity and selectivity towards different gases.

Furthermore, in the realm of biological applications, there is a significant lack of information. No research could be found that explores this compound as a fluorescent probe for biological systems. Consequently, there are no findings on its interactions with specific biomolecules or its behavior within cellular environments. While other pyrene derivatives have been successfully employed for biological imaging and as fluorescent labels for proteins and DNA, this specific compound has not been documented in such roles. nih.govrsc.org

This analysis reveals a clear gap in the current body of scientific knowledge. The unique photophysical properties that could arise from the combination of the pyrene and N-methylaniline moieties in this compound are yet to be explored for these advanced applications. Future research would be necessary to determine its potential as a sensor or a biological probe.

Future Prospects and Emerging Research Avenues for N Pyren 1 Yl Methyl Aniline

Development of Novel Synthetic Methodologies for Structural Diversity

The advancement of N-[(Pyren-1-YL)methyl]aniline applications is intrinsically linked to the ability to synthesize a wide array of derivatives with tailored properties. Future research will focus on developing efficient, scalable, and versatile synthetic strategies to access this structural diversity.

One of the most direct and promising methods for synthesizing the core structure is reductive amination . This reaction involves the condensation of pyrene-1-carboxaldehyde with aniline (B41778) or its derivatives to form a Schiff base, which is then reduced in situ to the target secondary amine. This method is highly adaptable for creating a library of compounds by varying the substituents on the aniline ring.

Another powerful technique for generating C-N bonds is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction could be employed by coupling an amine with 1-(halomethyl)pyrene. organic-chemistry.orgacsgcipr.org The development of new generations of palladium catalysts and specialized phosphine (B1218219) ligands allows these reactions to proceed under mild conditions with high functional group tolerance, enabling the synthesis of previously inaccessible, complex aniline derivatives. wikipedia.orgorganic-chemistry.org

Future synthetic work will likely explore:

Microwave-assisted synthesis to accelerate reaction times and improve yields for both reductive amination and cross-coupling pathways.

Flow chemistry for safer, more controlled, and scalable production of key intermediates and final products.

Late-stage functionalization of the pyrene (B120774) or aniline core, allowing for the rapid diversification of a common advanced intermediate. This could involve electrophilic aromatic substitution on the aniline ring or selective reactions at other positions of the pyrene core.

The goal is to create a toolbox of synthetic methods that allow for precise control over the electronic and steric properties of the molecule, which is crucial for optimizing its performance in various applications.

Synthetic Method Reactants Key Features Potential for Diversity
Reductive AminationPyrene-1-carboxaldehyde + Substituted AnilineMild conditions, high yields, operational simplicity.High; allows for a wide range of substituents on the aniline ring.
Buchwald-Hartwig Amination1-(Halomethyl)pyrene + Substituted AnilineExcellent functional group tolerance, applicable to a broad scope of amines. wikipedia.orgorganic-chemistry.orgVery high; enables complex aryl and heteroaryl amine coupling. libretexts.org
Stille or Suzuki CouplingBorylated or stannylated pyrene/aniline precursorsAllows for C-C bond formation to attach further conjugating groups. uky.eduExpands conjugation and allows for building larger, more complex systems.

Integration into Multi-Stimuli Responsive Systems

The unique structure of this compound makes it an ideal candidate for the development of "smart" materials that respond to external stimuli. The pyrene unit is famous for its environment-sensitive fluorescence, particularly the formation of excimers (excited-state dimers) which emit at longer wavelengths than the monomer. This behavior can be modulated by changes in the molecule's local environment.

pH Sensing: The aniline nitrogen in the molecule can be protonated under acidic conditions. This protonation would drastically alter the electronic properties of the aniline moiety, turning it from an electron-donating group into an electron-withdrawing one. This change in the intramolecular charge-transfer (ICT) character will lead to a detectable change in the fluorescence emission (color and/or intensity). Research is directed towards creating ratiometric fluorescent probes where the ratio of monomer to excimer emission of pyrene shifts predictably with pH. researchgate.net For instance, protonation could inhibit the excimer formation due to electrostatic repulsion, leading to a "turn-off" of the excimer fluorescence and an enhancement of the monomer emission. rsc.orgbirmingham.ac.uk

Solvatochromic Probes: The fluorescence of pyrene-donor-acceptor systems is often highly sensitive to solvent polarity. researchgate.netrsc.orgrsc.org The charge-transfer character of the excited state in this compound is expected to be significant, leading to pronounced solvatochromism. This means the color of its fluorescence could change depending on the polarity of its surroundings. This property can be exploited to probe the microenvironment of polymers, micelles, or biological membranes.

Future research will focus on integrating this molecule into larger systems, such as:

Polymer-supported sensors: Covalently attaching the molecule to a polymer backbone to create robust films or nanoparticles for detecting analytes like CO2 (which lowers pH in aqueous media). rsc.orgbirmingham.ac.uk

Viscosity sensors: Designing derivatives where the rotation around the C-N bond is sensitive to the viscosity of the medium, which in turn affects the fluorescence output. nih.gov

Advanced Characterization of this compound in Complex Environments

To fully understand and exploit the potential of this compound, it is crucial to characterize its behavior in complex, application-relevant environments beyond simple solutions. Emerging research will rely on sophisticated spectroscopic and imaging techniques.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM is a powerful technique that measures the fluorescence lifetime of a fluorophore at each pixel of an image. youtube.compicoquant.com Unlike intensity-based measurements, fluorescence lifetime is an intrinsic property of a molecule in a specific environment and is less affected by probe concentration or photobleaching. picoquant.com By tagging a biological structure or a polymer matrix with this compound, FLIM could be used to:

Map micro-polarity and micro-viscosity within a sample. picoquant.com

Report on local pH changes inside living cells. nih.gov

Monitor binding events, for example, if the molecule is designed to interact with a specific protein, which would alter its local environment and thus its fluorescence lifetime. nih.govresearchgate.net

Time-Resolved Fluorescence Spectroscopy: This technique provides detailed information about the excited-state dynamics of the molecule. colostate.edu For this compound, it can be used to:

Directly measure the rates of monomer and excimer formation and decay, providing insight into the proximity of molecules in a given system. colostate.edu

Study the kinetics of intramolecular charge transfer from the aniline donor to the pyrene acceptor.

Characterize the quenching of fluorescence by analytes or changes in the environment, revealing the underlying mechanisms (e.g., static vs. dynamic quenching). researchgate.net

Future characterization efforts will involve applying these techniques to study the molecule within polymer films for organic electronics, inside lipid bilayers to mimic cell membranes, and within living cells to track biological processes. nih.govnih.govresearchgate.net

Enhancing Computational Predictive Power for Design and Optimization

Computational chemistry is an indispensable tool for accelerating the design and optimization of new functional materials, and it will play a pivotal role in the future of this compound research. By using theoretical models, researchers can predict the properties of yet-to-be-synthesized derivatives, saving significant time and resources.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are central to modeling the behavior of organic electronic materials.

DFT calculations can be used to determine the ground-state geometry, frontier molecular orbital (HOMO/LUMO) energy levels, and charge distribution of this compound and its derivatives. researchgate.net This information is critical for predicting its behavior as a hole or electron transport material.

TD-DFT calculations are used to predict the properties of excited states, including absorption and emission spectra (photoluminescence), and the nature of electronic transitions (e.g., locally excited vs. charge-transfer states). researchgate.net

A key research avenue will be the development of a systematic in silico screening process:

Virtual Library Generation: Create a computational library of this compound derivatives with various electron-donating and electron-withdrawing substituents on both the aniline and pyrene moieties.

Property Prediction: Use DFT/TD-DFT to calculate key parameters for each virtual compound, such as HOMO/LUMO energies, ionization potential, electron affinity, and emission wavelength.

Structure-Property Relationship: Analyze the computational data to establish clear relationships between the molecular structure and the predicted properties.

Candidate Selection: Identify the most promising candidates for specific applications (e.g., a derivative with a high HOMO level for hole transport, or one with a specific emission color for OLEDs) for targeted synthesis and experimental validation.

This predictive approach will guide synthetic efforts toward the most promising molecular designs, accelerating the development of materials optimized for specific functions.

Computational Method Predicted Property Relevance for Application
DFT (Ground State)HOMO/LUMO Energy LevelsPredicts charge injection/transport capabilities for OLEDs, OFETs, PSCs. tubitak.gov.tr
DFT (Ground State)Ionization Potential / Electron AffinityDetermines stability and suitability as a hole or electron transport material.
TD-DFT (Excited State)Absorption/Emission WavelengthsPredicts the color of light emitted or absorbed for OLEDs and sensors.
TD-DFT (Excited State)Charge-Transfer CharacterInforms on sensitivity to solvent polarity for sensor applications. researchgate.net

Exploration of this compound in Emerging Organic Electronic Applications

The combination of an excellent fluorophore and a known hole-transporting moiety within a single molecule makes this compound a highly attractive candidate for several emerging organic electronic applications. acs.orgnih.gov Its performance will be benchmarked against existing materials, with a focus on leveraging its unique structural advantages.

Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives are known for their high photoluminescence quantum yields and are used as blue emitters, while aniline-based structures are classic hole-transport materials. kaist.ac.krresearchgate.net this compound could function as:

A hole-transporting material (HTM): The aniline moiety facilitates hole injection and transport, while the pyrene core can provide good morphological stability. tubitak.gov.trnih.gov Research will focus on tuning the HOMO level via substitution to better match the work function of anodes and the HOMO of the emissive layer. acs.org

An emissive material: The pyrene core is a strong blue emitter. By modifying the aniline substituent, the intramolecular charge transfer can be tuned to shift the emission color across the visible spectrum. This makes it a candidate for creating emitters for full-color displays and solid-state lighting. st-andrews.ac.ukaps.org

Organic Field-Effect Transistors (OFETs): The planar structure of the pyrene core promotes π-π stacking, which is essential for efficient charge transport in thin films. researchgate.netresearchgate.net As such, this compound derivatives could be explored as p-type (hole-transporting) semiconductors in OFETs. uky.edursc.orgrsc.org Research will aim to control the molecular packing in the solid state through chemical design to maximize charge carrier mobility.

Q & A

Q. What challenges arise in copolymerizing this compound with conductive polymers, and how are they addressed?

  • Methodology : Pyrene’s hydrophobicity can hinder compatibility with hydrophilic polymer matrices. Use amphiphilic linkers (e.g., polyethylene glycol) or in-situ polymerization (e.g., oxidative polymerization of aniline derivatives). Electrochemical impedance spectroscopy (EIS) evaluates conductivity, while X-ray diffraction (XRD) monitors crystallinity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.